molecular formula C17H15N7O3S B2574816 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 863500-70-3

2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2574816
CAS RN: 863500-70-3
M. Wt: 397.41
InChI Key: RCRPNQWXGODQSR-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” is a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines . It’s molecular formula is C23H23N7O2 and its molecular weight is 429.484.


Synthesis Analysis

These compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Heterocyclic Compound Synthesis : Research into the synthesis of heterocyclic compounds incorporating thiadiazole moieties demonstrates the broad applicability of these compounds in producing a variety of heterocycles like pyrrole, pyridine, coumarin, thiazole, and others. These compounds exhibit potential as insecticidal agents against pests such as the cotton leafworm, Spodoptera littoralis, indicating their significance in agricultural chemistry (Fadda et al., 2017).

Radiopharmaceutical Applications : The development of radioligands like [18F]PBR111, derived from the phenylpyrazolo[1,5-a]pyrimidineacetamide series, showcases the compound's utility in medical imaging. These ligands target the translocator protein (18 kDa), offering insights into neuroinflammation and neurodegenerative diseases through positron emission tomography (PET) imaging (Dollé et al., 2008).

Chemical Rearrangements and Structural Analysis : The conversion of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines through C=N bond reduction illustrates the intricate chemical transformations possible within this compound class. Such studies not only advance synthetic methodologies but also contribute to the understanding of chemical structure and reactivity relationships (Lashmanova et al., 2019).

Antibacterial and Antifungal Potential : The creation of thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinone hybrids points to the antimicrobial capabilities of these compounds. Their efficacy against Gram-positive bacteria, including MRSA and VRE, underscores their potential in addressing antibiotic resistance challenges (Sanad et al., 2021).

properties

IUPAC Name

2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O3S/c1-10-7-13(22-27-10)20-14(25)8-28-17-15-16(18-9-19-17)24(23-21-15)11-3-5-12(26-2)6-4-11/h3-7,9H,8H2,1-2H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRPNQWXGODQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

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